molecular formula C15H19N5O2S B2359798 3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034582-74-4

3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Katalognummer B2359798
CAS-Nummer: 2034582-74-4
Molekulargewicht: 333.41
InChI-Schlüssel: DUYNBXGYSBBIBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality 3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Antimicrobial Activity

  • The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, a study conducted by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, some of which exhibited antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Amplification of Phleomycin

  • Brown and Cowden (1982) reported the use of similar compounds with strongly basic side chains as amplifiers of phleomycin against Escherichia coli, highlighting its potential in enhancing antibiotic effects (Brown & Cowden, 1982).

Synthesis of Pyrazole, Pyridine, and Pyrimidine Derivatives

  • Fadda, Etman, El-Seidy, and Elattar (2012) utilized a related compound as a key intermediate for the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, indicating its versatility in the synthesis of diverse heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antimicrobial and Antioxidant Activities

  • Compounds similar to "3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide" have been synthesized and evaluated for their antimicrobial and antioxidant properties, as seen in research by Gouda, Berghot, Abd El-Ghani, and Khalil (2010) (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Molecular Docking and In Vitro Screening

  • A study by Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) involved the preparation of novel pyridine derivatives starting from a compound structurally similar to the one for molecular docking screenings and in vitro antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antituberculosis Activity

  • Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, and Miller (2011) synthesized a set of compounds, including one structurally similar to the compound , for evaluating their anti-tuberculosis activity. This study highlights its potential in developing treatments for drug-resistant tuberculosis strains (Moraski et al., 2011).

Transformation into Other Heterocyclic Compounds

  • Research by Kolar, Tiŝler, and Pizzioli (1996) described transformations of related compounds into various heterocyclic compounds such as imidazo[1,2-a]pyridines, illustrating the compound's utility in chemical synthesis (Kolar, Tiŝler, & Pizzioli, 1996).

These studies collectively demonstrate the versatile applications of the compound , particularly in the synthesis of various heterocyclic compounds, its potential in enhancing antibiotic effects, and its role in antimicrobial, antioxidant, and antituberculosis activities.

Heterocyclic Synthesis and Antimicrobial Activity

  • Synthesis of Thio-Substituted Ethyl Nicotinate Derivatives : Gad-Elkareem et al. (2011) demonstrated the synthesis of thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These compounds were screened for antimicrobial activities, showcasing the compound's potential in the development of new antimicrobial agents. (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011)

  • Amplifiers of Phleomycin : Brown and Cowden (1982) studied pyridinylpyrimidines with strongly basic side chains as amplifiers of phleomycin against Escherichia coli. This indicates the compound's role in enhancing the efficacy of antibiotics. (Brown & Cowden, 1982)

Synthesis of Diverse Heterocyclic Compounds

  • Enaminonitrile in Heterocyclic Synthesis : Fadda et al. (2012) utilized a similar compound as a key intermediate for synthesizing pyrazole, pyridine, and pyrimidine derivatives, highlighting its importance in the synthesis of a wide range of heterocyclic compounds. (Fadda, Etman, El-Seidy, & Elattar, 2012)

  • Synthesis of Pyrazole and Pyrimidine Derivatives : Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a benzothiophene moiety, which exhibited antimicrobial properties. The study underscores the compound's application in creating biologically active molecules. (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010)

Molecular Docking and Biological Screening

  • Molecular Docking and Antimicrobial Activity : Flefel et al. (2018) prepared novel pyridine derivatives and subjected them to molecular docking screenings and antimicrobial activity tests. This research demonstrates the compound's potential in drug discovery and development. (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018)

Antituberculosis Activity

  • Anti-Tuberculosis Agents : Moraski et al. (2011) synthesized a set of compounds, including imidazo[1,2-a]pyridine-3-carboxamides, to evaluate their anti-tuberculosis activity. This highlights the compound's role in addressing drug-resistant tuberculosis strains. (Moraski et al., 2011)

Eigenschaften

IUPAC Name

3-[6-(dimethylamino)pyridazin-3-yl]oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-19(2)12-5-6-13(18-17-12)22-11-7-8-20(10-11)15(21)16-14-4-3-9-23-14/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYNBXGYSBBIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.